molecular formula C13H15NO B11901276 (4-Ethoxynaphthalen-1-yl)methanamine

(4-Ethoxynaphthalen-1-yl)methanamine

Cat. No.: B11901276
M. Wt: 201.26 g/mol
InChI Key: SQXBARHNRUPULD-UHFFFAOYSA-N
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Description

(4-Ethoxynaphthalen-1-yl)methanamine is an organic compound that belongs to the class of naphthalenes It features a naphthalene ring substituted with an ethoxy group at the 4-position and a methanamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxynaphthalen-1-yl)methanamine typically involves the alkylation of 1-naphthol with diethyl sulfate in the presence of potassium carbonate to form 1-ethoxynaphthalene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with formaldehyde and ammonia to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxynaphthalen-1-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethoxynaphthalen-1-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethoxynaphthalen-1-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethoxynaphthalen-1-yl)methanamine is unique due to the presence of both an ethoxy group and a methanamine group on the naphthalene ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

(4-ethoxynaphthalen-1-yl)methanamine

InChI

InChI=1S/C13H15NO/c1-2-15-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-8H,2,9,14H2,1H3

InChI Key

SQXBARHNRUPULD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)CN

Origin of Product

United States

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